4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
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Overview
Description
Preparation Methods
The synthesis of 4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and thiazolo[3,2-B][1,2,4]triazole moieties are crucial for binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-B][1,2,4]triazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties. Examples include:
- 4-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
- 4-[(E)-(2-(4-Methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate .
Properties
CAS No. |
606959-54-0 |
---|---|
Molecular Formula |
C21H16BrN3O4S |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H16BrN3O4S/c1-3-28-17-10-13(4-9-16(17)29-12(2)26)11-18-20(27)25-21(30-18)23-19(24-25)14-5-7-15(22)8-6-14/h4-11H,3H2,1-2H3/b18-11+ |
InChI Key |
TUVAZKPNJSJVDN-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC(=O)C |
Origin of Product |
United States |
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